![molecular formula C19H18N2O5S B2657600 (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide CAS No. 2035000-44-1](/img/structure/B2657600.png)
(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide
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Overview
Description
The compound is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbons and one each of nitrogen and oxygen . They are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound likely contains a 2,4-dioxooxazolidin-3-yl group, which is a common structural motif in oxazolidinones .Chemical Reactions Analysis
Oxazolidinones can undergo a variety of chemical reactions, including hydrolysis and reduction .Scientific Research Applications
Antimicrobial and Anticancer Properties
Studies on sulfonamide derivatives, including those structurally related to the specified compound, have shown promising antimicrobial and anticancer activities. For instance, certain sulfonamide compounds have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing potential as therapeutic agents due to their ability to inhibit specific viral enzymes and cancer cell lines without causing significant tissue damage (Ş. Küçükgüzel et al., 2013). Another study highlighted the synthesis of zinc phthalocyanine derivatives with high singlet oxygen quantum yields, indicating their potential use as Type II photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have also been explored for their enzyme inhibitory effects, which could be harnessed for therapeutic purposes. Some derivatives have shown inhibitory activities against enzymes like carbonic anhydrase, which is crucial for managing conditions such as glaucoma, epilepsy, and altitude sickness. These studies suggest that modifying the sulfonamide structure can lead to compounds with selective inhibitory effects, potentially useful in designing new drugs (H. Gul et al., 2016).
Environmental and Material Science Applications
Research into sulfonamide derivatives extends beyond biomedical applications into environmental and material sciences. For example, studies on the sorption and transport of sulfonamides in soils amended with biochar have shed light on how these compounds interact with the environment, influencing the mobility and potential environmental impact of ionized antibiotics (Zhifu Liu et al., 2017). Additionally, the development of new Schiff bases from sulfonamide drugs and their metal complexes has implications for antimicrobial activities and enzyme inhibition, showcasing the versatility of sulfonamide derivatives in various scientific fields (S. Alyar et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-18-14-26-19(23)21(18)13-17(16-9-5-2-6-10-16)20-27(24,25)12-11-15-7-3-1-4-8-15/h1-12,17,20H,13-14H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZFXMGKPOWOTN-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide |
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